

Spectroscopic and Analytical Profile of 1-Allylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allylcyclopropane-1-sulfonyl chloride

Cat. No.: B564484

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For inquiries regarding **1-Allylcyclopropane-1-sulfonyl chloride**, please direct your correspondence to our technical support team.

This technical guide provides a summary of the available spectroscopic and analytical data for **1-Allylcyclopropane-1-sulfonyl chloride**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data and general experimental methodologies.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	923032-59-1	[1][2][3][4]
Molecular Formula	C ₆ H ₉ ClO ₂ S	[1][2][3][4]
Molecular Weight	180.65 g/mol	[2]
Appearance	Yellow Oil	[3]
Boiling Point (Predicted)	229.2 ± 7.0 °C	
Density (Predicted)	1.32 ± 0.1 g/cm ³	
Storage	Inert atmosphere, 2-8°C	[1]

Predicted Spectroscopic Data

While experimental spectra for **1-Allylcyclopropane-1-sulfonyl chloride** are not readily available in public databases, the following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, as well as the expected Mass Spectrometry (MS) fragmentation patterns. These predictions are based on the analysis of similar chemical structures and functional groups.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 5.8	m	1H	-CH=CH ₂
~ 5.2	m	2H	-CH=CH ₂
~ 2.8	d	2H	-CH ₂ -CH=
~ 1.5	m	2H	cyclopropyl CH ₂
~ 1.2	m	2H	cyclopropyl CH ₂

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~ 130	-CH=CH ₂
~ 120	-CH=CH ₂
~ 70	C-SO ₂ Cl
~ 40	-CH ₂ -CH=
~ 15	cyclopropyl CH ₂

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080	Medium	=C-H stretch
~ 2950	Medium	C-H stretch (cyclopropyl)
~ 1640	Medium	C=C stretch
1370 - 1340	Strong	S=O stretch (asymmetric)
1180 - 1150	Strong	S=O stretch (symmetric)
~ 920	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS) - Expected Fragments

m/z	Fragment
180/182	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
145	[M - Cl] ⁺
115	[M - SO ₂ Cl] ⁺
81	[C ₆ H ₉] ⁺
41	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data. Specific parameters may need to be optimized for **1-Allylcyclopropane-1-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Allylcyclopropane-1-sulfonyl chloride** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition:

- ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.

Infrared (IR) Spectroscopy

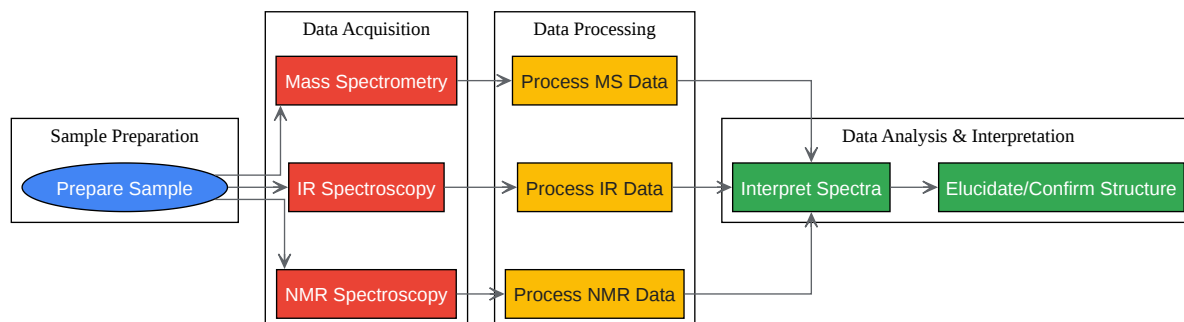
- Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-Allylcyclopropane-1-sulfonyl chloride**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-Allylcyclopropane-1-sulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564484#spectroscopic-data-for-1-allylcyclopropane-1-sulfonyl-chloride-nmr-ir-ms]

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